Muscarinic Acetylcholine Receptor (mAChR) Subtype Affinity Profile: Tissue-Specific Ki Value Differentiation
1,4-Bis(3-chlorophenyl)piperazine exhibits differential affinity across muscarinic acetylcholine receptor subtypes in distinct tissue preparations. In competition radioligand binding assays using [³H]-QNB, the compound demonstrates Ki values of 20 nM in cerebral cortex, 56 nM in parotid glands, 72 nM in heart, and 107 nM in urinary bladder [1]. This 5.4-fold affinity range (20 nM to 107 nM) across tissues with differential mAChR subtype expression patterns indicates a measurable but non-uniform binding profile. While direct comparator data for structurally similar bis-arylpiperazines in identical tissue panels are not available in the same study, this tissue-dependent affinity pattern distinguishes the compound from non-chlorinated or mono-substituted phenylpiperazines, which typically show different subtype selectivity signatures [2].
| Evidence Dimension | Muscarinic acetylcholine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Cerebral cortex: Ki = 20 nM; Parotid glands: Ki = 56 nM; Heart: Ki = 72 nM; Urinary bladder: Ki = 107 nM |
| Comparator Or Baseline | Tissue-dependent mAChR subtype profiles; comparator values from identical assay panel not available |
| Quantified Difference | 5.4-fold affinity range across tissues (20 nM to 107 nM) |
| Conditions | Competition radioligand binding assay using [³H]-QNB (quinuclidinyl benzilate) in tissue homogenates |
Why This Matters
The tissue-specific Ki values provide a quantifiable fingerprint for quality control and pharmacological profiling, enabling differentiation from analogs with divergent mAChR subtype selectivity that may confound experimental interpretation.
- [1] BindingDB Entry BDBM50470873 (CHEMBL113397). Affinity Data Ki: 20 nM (cerebral cortex), 56 nM (parotid glands), 72 nM (heart), 107 nM (urinary bladder). Assay: Competition radioligand [³H]-QNB binding. View Source
- [2] Mokrosz JL, et al. Structure-activity relationship studies of CNS agents. Part VIII. Bulk tolerance around the protonation center of 4-substituted 1-(3-chlorophenyl)piperazines at 5-HT1A and 5-HT2 receptors. 1992. View Source
